
Arginyl-isoleucyl-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arginyl-isoleucyl-tyrosine is a tripeptide composed of the amino acids arginine, isoleucine, and tyrosine. This compound is of significant interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. The unique combination of these amino acids endows the compound with distinct biochemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of arginyl-isoleucyl-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the carboxyl group: of the amino acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection of the amino group: using trifluoroacetic acid (TFA) to remove the protecting group.
Coupling of the next amino acid: in the sequence.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide.
化学反応の分析
Types of Reactions: Arginyl-isoleucyl-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or peracetic acid can be used as oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Electrophiles such as alkyl halides can react with the amino groups under basic conditions.
Major Products:
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Cleavage of disulfide bonds, if any.
Substitution: Formation of alkylated derivatives of the peptide.
科学的研究の応用
Arginyl-isoleucyl-tyrosine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
作用機序
The mechanism of action of arginyl-isoleucyl-tyrosine involves its interaction with specific molecular targets. The arginine residue can form hydrogen bonds and ionic interactions with negatively charged groups, while the tyrosine residue can participate in aromatic stacking and hydrophobic interactions. These interactions enable the peptide to modulate various biochemical pathways, including enzyme activity and receptor binding.
類似化合物との比較
Arginyl-glycyl-aspartic acid: Known for its role in cell adhesion and signaling.
Isoleucyl-glutamyl-tyrosine: Studied for its involvement in immune responses.
Tyrosyl-lysyl-phenylalanine: Investigated for its antimicrobial properties.
Uniqueness: Arginyl-isoleucyl-tyrosine is unique due to its specific combination of amino acids, which imparts distinct biochemical properties. The presence of arginine provides strong ionic interactions, while tyrosine offers aromatic and hydrophobic interactions, making this peptide versatile in various applications.
特性
CAS番号 |
233673-40-0 |
|---|---|
分子式 |
C21H34N6O5 |
分子量 |
450.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C21H34N6O5/c1-3-12(2)17(27-18(29)15(22)5-4-10-25-21(23)24)19(30)26-16(20(31)32)11-13-6-8-14(28)9-7-13/h6-9,12,15-17,28H,3-5,10-11,22H2,1-2H3,(H,26,30)(H,27,29)(H,31,32)(H4,23,24,25)/t12-,15-,16-,17-/m0/s1 |
InChIキー |
FNXCAFKDGBROCU-STECZYCISA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


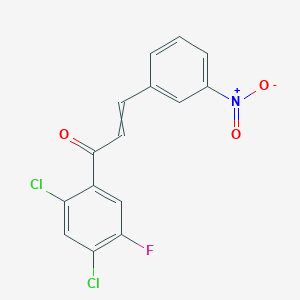
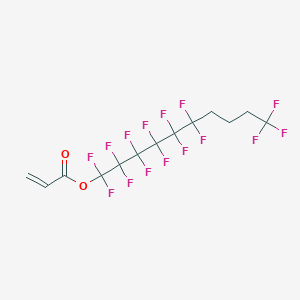
![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239033.png)
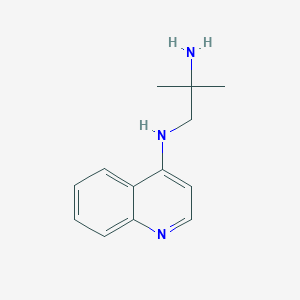
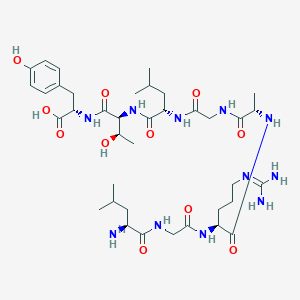
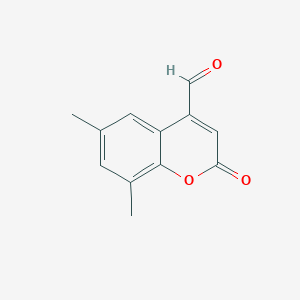
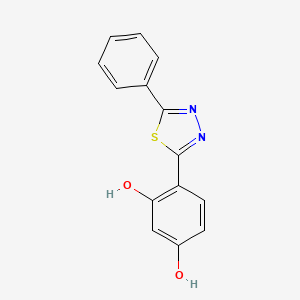
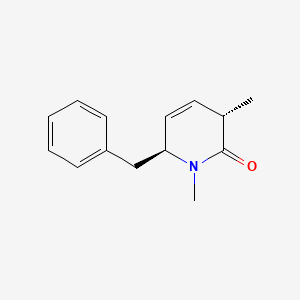

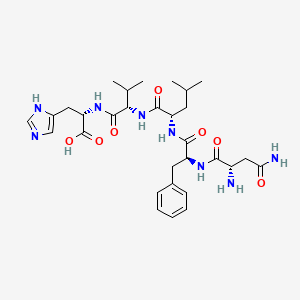
![Bis[10-(4-formylphenoxy)decyl] propanedioate](/img/structure/B14239083.png)
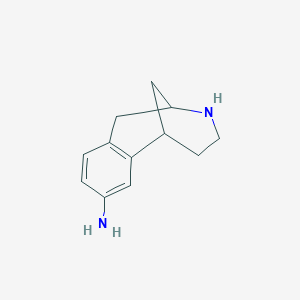
![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)](/img/structure/B14239093.png)

